Dodecyl 2-(dimethylamino)propanoate
Overview
Description
Synthesis Analysis
The synthesis of Dodecyl 2-(dimethylamino)propanoate involves reacting dodecyl 2-chloropropionate with dimethylamine. Optimal conditions include a molar ratio of n-dodecanol to 2-chloropropionic acid, catalyzed by ferric chloride in toluene, followed by the addition of dimethylamine and triethylamine in chloroform, achieving a total yield of 72.5% (Yang Yi, 2002).
Molecular Structure Analysis
The molecular structure of Dodecyl 2-(dimethylamino)propanoate and its complexes, such as with sodium dodecyl sulfate, has been analyzed through various spectroscopic methods. These studies reveal insights into the interactions and bonding within the molecule and its complexes, indicating the presence of charged micelles and the role of hydrogen bonding in its structure (Wonjoo Lee, P. Kofinas, R. Briber, 2010, 2012).
Chemical Reactions and Properties
The interaction between Dodecyl 2-(dimethylamino)propanoate and drugs like indomethacin showcases its role as a biodegradable penetration enhancer. Studies using UV, IR, 1H- and 13C-NMR spectrometry, and differential scanning calorimetry (DSC) demonstrate the compound's ability to form preferential hydrogen bonds and dipole-dipole interactions, enhancing drug delivery through biological membranes (S. Büyüktimkin, N. Büyüktimkin, J. Rytting, 1996).
Physical Properties Analysis
The physical properties of Dodecyl 2-(dimethylamino)propanoate, including its solubility, micelle formation, and interactions with surfactants, have been examined. These properties are crucial for its application in enhancing the delivery of drugs through the skin, indicating its effectiveness as a transdermal penetration enhancer compared to standard enhancers like azone and lauryl alcohol (S. Büyüktimkin, N. Büyüktimkin, J. Rytting, 1993).
Chemical Properties Analysis
The chemical behavior of Dodecyl 2-(dimethylamino)propanoate, particularly its reactivity in the presence of surfactants like sodium dodecyl sulfate, highlights its versatile chemical properties. The compound's interaction with surfactants can inhibit or enhance its reactivity, which is vital for its application in pharmaceutical formulations and other chemical processes (I. Ryzhkina, L. Kudryavtseva, N. Usol'tseva, 1995).
Scientific Research Applications
Transdermal Delivery Enhancement
Dodecyl 2-(N,N-dimethylamino)propionate (DDAIP) is recognized for its role as a biodegradable penetration enhancer, particularly in transdermal drug delivery systems. Büyüktimkin, Büyüktimkin, and Rytting (1996) demonstrated that DDAIP significantly enhances the transdermal delivery of acidic drugs like indomethacin through shed snake skin. This enhancement is partially attributed to hydrogen bonding and dipole-dipole interactions between the drug and DDAIP (Büyüktimkin, Büyüktimkin, & Rytting, 1996). Additionally, Novotný et al. (2009) found that DDAIP's effectiveness as a transdermal permeation enhancer is influenced by factors like chirality, linking chain length, and polyfluorination (Novotný et al., 2009).
Synthesis and Biodegradability
Yang Yi (2002) described the synthesis process of DDAIP, highlighting its biodegradability - a significant property for transdermal penetration enhancers. The synthesis involves reacting dodecyl 2 chloropropionate with dimethylamine, resulting in a total yield of 72.5% (Yang Yi, 2002).
Interaction with Model Membranes
Wolka et al. (2004) explored how DDAIP interacts with model membranes like dipalmitoylphosphatidylcholine liposomes. They used differential scanning calorimetry (DSC) and discovered that DDAIP alters the thermotropic transitions of the lipid bilayer, suggesting a mechanism for its penetration-enhancing effects (Wolka, Rytting, Reed, & Finnin, 2004).
Versatility in Drug Delivery
In addition to transdermal systems, DDAIP also shows potential in transbuccal drug delivery. Hu et al. (2011) investigated the enhancement effect of DDAIP on the transbuccal delivery of various drugs, revealing its versatility as a chemical enhancer (Hu, Silva, Damaj, Martin, & Michniak-Kohn, 2011).
Safety And Hazards
When handling Dodecyl 2-(dimethylamino)propanoate, one should avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
dodecyl 2-(dimethylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-20-17(19)16(2)18(3)4/h16H,5-15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSMMSDWNEJLVRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC(=O)C(C)N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H35NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70933573 | |
Record name | Dodecyl N,N-dimethylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Dodecyl 2-(dimethylamino)propanoate | |
CAS RN |
224297-43-2, 149196-89-4 | |
Record name | Dodecyl 2-(N,N-dimethylamino)propionate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=224297-43-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dodecyl N,N-dimethylalaninate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70933573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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